

Adenosine A1 Receptor Binding Affinity of N-0861 Racemate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of the **N-0861 racemate**, a selective antagonist of the adenosine A1 receptor (A1R). The document details its binding affinity, the experimental protocols for its determination, and the relevant signaling pathways associated with the A1 receptor.

Core Data: Binding Affinity of N-0861 Racemate

The **N-0861 racemate**, chemically known as (\pm) -N⁶-endonorbornan-2-yl-9-methyladenine, has been characterized as a selective antagonist for the adenosine A1 receptor. Its binding affinity has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, where a lower Ki value indicates a higher affinity.

Compound	Receptor	Tissue Source	Radioligand	Ki Value (μM)
N-0861 Racemate	Adenosine A1	Guinea Pig Atrial Membranes	[³H]8- cyclopentyl-1,3- dipropylxanthine	0.62[1]
N-0861 Racemate	Adenosine A1	Human Atrial Membranes	[³H]8- cyclopentyl-1,3- dipropylxanthine	0.7[1]



Experimental Protocols: Competitive Radioligand Binding Assay

The determination of the binding affinity of N-0861 for the adenosine A1 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the competitor, in this case, N-0861) to displace a radiolabeled ligand that is known to bind to the receptor.

I. Membrane Preparation

- Tissue Homogenization: Guinea pig or human atrial tissue is homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
- Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Washing: The membrane pellet is washed and resuspended in a fresh buffer to remove endogenous substances that might interfere with the binding assay.
- Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure that equal amounts of receptor are used in each assay tube.
- Storage: The prepared membranes are stored at -80°C until use.

II. Binding Assay

- Incubation Mixture: The assay is performed in a total volume of 200-250 μL in polypropylene tubes or a 96-well plate. Each reaction contains:
 - Membrane preparation (a specific amount of protein, e.g., 50-100 μg).
 - A fixed concentration of the radioligand, [3H]8-cyclopentyl-1,3-dipropylxanthine
 ([3H]DPCPX), typically at a concentration near its Kd value.
 - Increasing concentrations of the unlabeled competitor, N-0861 racemate.



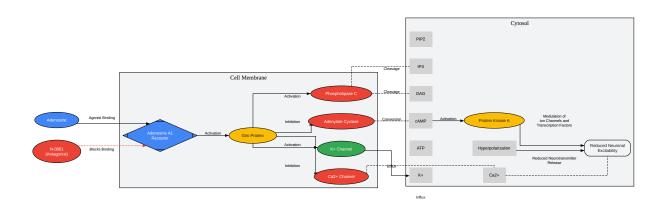
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Incubation: The mixture is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- Washing: The filters are washed rapidly with ice-cold wash buffer to remove any nonspecifically bound radioligand.
- Radioactivity Measurement: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

III. Data Analysis

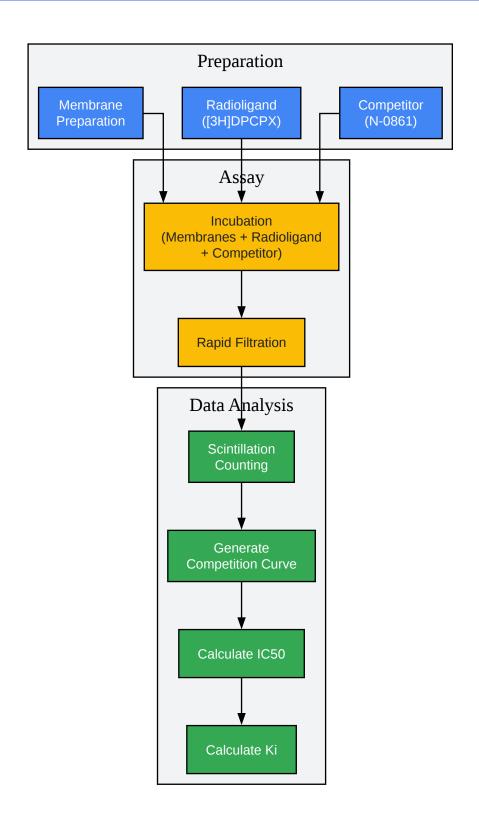
- Specific Binding: Specific binding is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known A1 receptor ligand) from the total binding (measured in the absence of a competitor).
- IC50 Determination: The concentration of N-0861 that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined by non-linear regression analysis of the competition curve.
- Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations Adenosine A1 Receptor Signaling Pathway









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References

- 1. Evaluation of N-0861, (+-)-N6-endonorbornan-2-yl-9-methyladenine, as an A1 subtype-selective adenosine receptor antagonist in the guinea pig isolated heart PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Adenosine A1 Receptor Binding Affinity of N-0861 Racemate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2888030#adenosine-a1-receptor-binding-affinity-of-n-0861-racemate]

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